molecular formula C10H11NOS B11773837 1-(2-Methylbenzo[d]thiazol-5-yl)ethanol

1-(2-Methylbenzo[d]thiazol-5-yl)ethanol

Cat. No.: B11773837
M. Wt: 193.27 g/mol
InChI Key: VPTKWRFYAYTYDL-UHFFFAOYSA-N
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Description

1-(2-Methylbenzo[d]thiazol-5-yl)ethanol is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanol typically involves the reaction of 2-methylbenzothiazole with an appropriate alcohol derivative. One common method involves dissolving 2-methylbenzothiazole in a solvent such as dimethylformamide (DMF) and adding a suitable alcohol derivative along with a base like potassium carbonate (K2CO3). The reaction mixture is stirred at room temperature to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylbenzo[d]thiazol-5-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted benzothiazole derivatives .

Scientific Research Applications

1-(2-Methylbenzo[d]thiazol-5-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanol primarily involves its interaction with monoamine oxidase enzymes. By inhibiting these enzymes, the compound prevents the breakdown of neurotransmitters, thereby increasing their availability in the brain. This can help alleviate symptoms of neurodegenerative and neuropsychiatric disorders. The molecular targets include the MAO-A and MAO-B isoforms, with the compound showing selectivity towards MAO-B .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to selectively inhibit MAO-B makes it a valuable compound for research in neurodegenerative diseases .

Properties

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

1-(2-methyl-1,3-benzothiazol-5-yl)ethanol

InChI

InChI=1S/C10H11NOS/c1-6(12)8-3-4-10-9(5-8)11-7(2)13-10/h3-6,12H,1-2H3

InChI Key

VPTKWRFYAYTYDL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)C(C)O

Origin of Product

United States

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